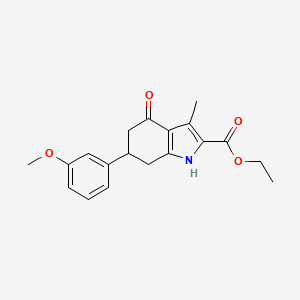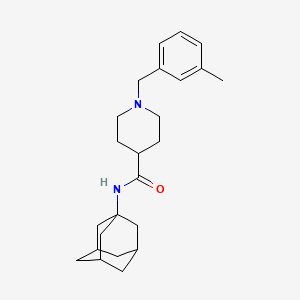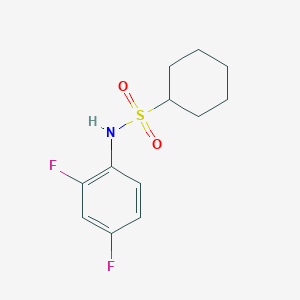![molecular formula C16H13N5O B4434445 {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile](/img/structure/B4434445.png)
{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile
説明
{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTA is a tetrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile is not fully understood, but it has been proposed that {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile acts as an inhibitor of different enzymes and proteins. {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has been shown to inhibit the activity of the proteasome, a protein complex that plays a critical role in the degradation of intracellular proteins. {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has also been reported to inhibit the activity of the metalloprotease, a type of enzyme that cleaves peptide bonds in proteins. The inhibition of these enzymes and proteins by {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile may contribute to its anticancer, antifungal, and antibacterial activities.
Biochemical and Physiological Effects
{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has been shown to have different biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has been reported to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has also been shown to inhibit the migration and invasion of cancer cells. In fungi and bacteria, {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has been shown to inhibit the growth and reproduction of these microorganisms. In addition, {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has been reported to have anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has several advantages for use in lab experiments, including its high purity, stability, and solubility in different solvents. {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile is also relatively easy to synthesize using different methods. However, {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for the study of {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile, including its potential applications in drug discovery and materials science. {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile may serve as a lead compound for the development of new anticancer, antifungal, and antibacterial agents. {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile may also be used as a building block for the synthesis of new materials with unique properties and functions. Further studies are needed to fully understand the mechanism of action of {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile and its potential applications in different fields.
科学的研究の応用
{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has been shown to exhibit anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has also been reported to have antifungal and antibacterial activities. In biochemistry, {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has been used as a tool to study the mechanism of action of different enzymes, including the proteasome and the metalloprotease. In materials science, {5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetonitrile has been used as a building block for the synthesis of different materials, including metal-organic frameworks and supramolecular polymers.
特性
IUPAC Name |
2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c17-10-11-21-19-16(18-20-21)14-6-8-15(9-7-14)22-12-13-4-2-1-3-5-13/h1-9H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWIMZMQMZZTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-butyl-1-ethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434376.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4434390.png)

![7-butyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434403.png)
![N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4434404.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4434411.png)

![N-benzyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4434415.png)

![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4434427.png)

![1-[(4-methylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B4434442.png)